molecular formula C12H18N4 B2758443 N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine CAS No. 2034458-34-7

N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine

Cat. No.: B2758443
CAS No.: 2034458-34-7
M. Wt: 218.304
InChI Key: BYVSDMUBISABHN-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and piperidine rings

Mechanism of Action

Target of Action

The primary target of N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It binds to PKB, preventing the binding of ATP, which is necessary for the kinase’s activity . This results in the inhibition of PKB, disrupting its role in promoting cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . Normally, the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K . This in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of PKB . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . The inhibition of PKB by this compound disrupts these processes .

Pharmacokinetics

Modifications to the structure, such as variation of the linker group between the piperidine and the lipophilic substituent, have led to the development of potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by this compound can lead to the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the use of N,N-dimethylpyrimidin-4-amine and 3-methylenepiperidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine and piperidine derivatives.

Scientific Research Applications

N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,N-dimethyl-2-(3-methylidenepiperidin-1-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-10-5-4-8-16(9-10)12-13-7-6-11(14-12)15(2)3/h6-7H,1,4-5,8-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVSDMUBISABHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCCC(=C)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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